![molecular formula C37H31NO2 B15167230 4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid CAS No. 648908-09-2](/img/structure/B15167230.png)
4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid is an organic compound known for its unique structural properties and potential applications in various scientific fields. The compound features a benzoic acid moiety linked to a bis(9,9-dimethyl-9H-fluoren-2-yl)amino group, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid typically involves the following steps:
Formation of Bis(9,9-dimethyl-9H-fluoren-2-yl)amine: This intermediate can be synthesized by reacting 9,9-dimethylfluorene with an appropriate amine source under controlled conditions.
Coupling with Benzoic Acid Derivative: The bis(9,9-dimethyl-9H-fluoren-2-yl)amine is then coupled with a benzoic acid derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and chromatography-free synthesis techniques to ensure high yield and purity. These methods often include optimized reaction conditions and the use of efficient catalysts to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenyl alcohols .
Scientific Research Applications
4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for organic sensitizers in dye-sensitized solar cells.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties[][10].
Medicine: Explored for its potential therapeutic applications, including as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various photophysical and photochemical processes, making it effective in applications like solar cells and fluorescent probes . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine: A related compound with similar structural features but lacking the benzoic acid moiety.
4-(Bis(9,9-dimethyl-9H-fluoren-2-yl)amino)benzonitrile: Another similar compound with a benzonitrile group instead of a benzoic acid group.
Uniqueness
4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid stands out due to its combination of the bis(9,9-dimethyl-9H-fluoren-2-yl)amino group and the benzoic acid moiety, which imparts unique chemical and physical properties. This combination enhances its applicability in various fields, including optoelectronics and biological imaging.
Properties
CAS No. |
648908-09-2 |
|---|---|
Molecular Formula |
C37H31NO2 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
4-[bis(9,9-dimethylfluoren-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C37H31NO2/c1-36(2)31-11-7-5-9-27(31)29-19-17-25(21-33(29)36)38(24-15-13-23(14-16-24)35(39)40)26-18-20-30-28-10-6-8-12-32(28)37(3,4)34(30)22-26/h5-22H,1-4H3,(H,39,40) |
InChI Key |
UZCYGTFOAXIOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C(=O)O)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



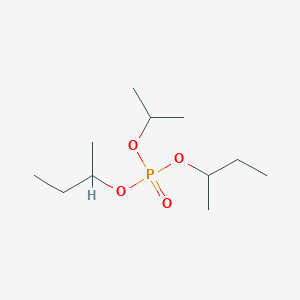
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)

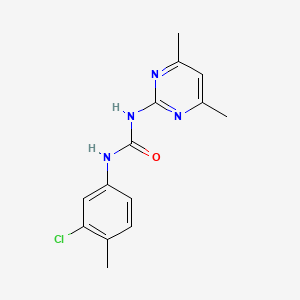

![Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-](/img/structure/B15167196.png)
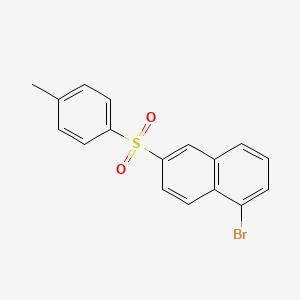
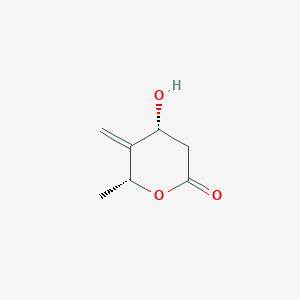
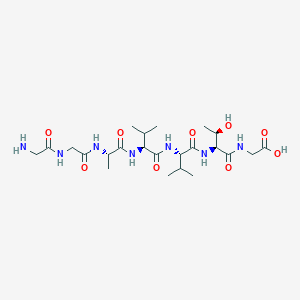
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)

